4-methyl-2-(4-nitrophenyl)phthalazin-1(2H)-one 4-methyl-2-(4-nitrophenyl)phthalazin-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 100864-77-5
VCID: VC21479648
InChI: InChI=1S/C15H11N3O3/c1-10-13-4-2-3-5-14(13)15(19)17(16-10)11-6-8-12(9-7-11)18(20)21/h2-9H,1H3
SMILES: CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C15H11N3O3
Molecular Weight: 281.27g/mol

4-methyl-2-(4-nitrophenyl)phthalazin-1(2H)-one

CAS No.: 100864-77-5

Cat. No.: VC21479648

Molecular Formula: C15H11N3O3

Molecular Weight: 281.27g/mol

* For research use only. Not for human or veterinary use.

4-methyl-2-(4-nitrophenyl)phthalazin-1(2H)-one - 100864-77-5

Specification

CAS No. 100864-77-5
Molecular Formula C15H11N3O3
Molecular Weight 281.27g/mol
IUPAC Name 4-methyl-2-(4-nitrophenyl)phthalazin-1-one
Standard InChI InChI=1S/C15H11N3O3/c1-10-13-4-2-3-5-14(13)15(19)17(16-10)11-6-8-12(9-7-11)18(20)21/h2-9H,1H3
Standard InChI Key PMOPZEIANLIBOC-UHFFFAOYSA-N
SMILES CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

4-Methyl-2-(4-nitrophenyl)phthalazin-1(2H)-one is a synthetic organic compound belonging to the phthalazinone class, characterized by a fused bicyclic structure with a ketone group and substituted aromatic rings. Its molecular formula is C₁₅H₁₁N₃O₃, with a molecular weight of 281.27 g/mol . The compound features a 4-nitrophenyl group at position 2 and a methyl group at position 4 of the phthalazinone core, contributing to its unique physicochemical and biological properties .

Key Characteristics:

  • IUPAC Name: 4-methyl-2-(4-nitrophenyl)phthalazin-1-one

  • CAS Numbers:

    • 100864-77-5 (primary)

    • 832673-95-7 (structural isomer with different substitution pattern)

  • SMILES Notation: CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)N+[O-]

  • XLogP3: 2.6 (predicted lipophilicity)

Spectral Data:

TechniqueKey Features
Mass SpectrometryMolecular ion peak at m/z 281.27 [M+H]⁺
NMRAromatic protons (δ 7.5-8.5 ppm), methyl (δ 2.4 ppm)

Synthesis Methods

The compound is typically synthesized through:

  • Condensation Reactions:

    • Between 4-nitrophenylhydrazine and methyl-substituted phthalic anhydride derivatives

    • Cyclization under acidic conditions (e.g., H₂SO₄) at 80-100°C

  • Microwave-Assisted Synthesis:

    • Reduced reaction time from 12 hrs to 45 mins

    • Improved yield (72% → 88%)

MethodYield (%)TimeTemperature
Conventional7212 hrs100°C
Microwave-assisted8845 min120°C

Anticancer Properties:

  • IC₅₀: 8.7 μM against HeLa cervical cancer cells

  • Mechanism: Inhibits topoisomerase IIα through intercalation (Kd = 2.3 nM)

Antimicrobial Effects:

OrganismMIC (μg/mL)
S. aureus32
E. coli64
C. albicans128

Enzyme Inhibition:

  • COX-2 selectivity: 18× higher than COX-1 (IC₅₀ = 0.47 μM vs 8.5 μM)

  • Kinase inhibition: Moderate activity against EGFR (IC₅₀ = 12.3 μM)

Physicochemical Properties

PropertyValue
Melting Point218-220°C
Solubility0.4 μg/mL in water
LogP2.9 (calculated)
pKa9.2 (predicted)

Structural Analogues

CompoundKey ModificationActivity Comparison
2-(4-Aminophenyl) derivativeNitro → Amino group3× higher COX-2 inhibition
4-Chloro analogueMethyl → ChlorineImproved antimicrobial activity
3-Nitro isomerAltered nitro positionReduced anticancer potency

Research Applications

  • Drug Discovery: Lead compound for COX-2-selective anti-inflammatory agents

  • Material Science: Precursor for fluorescent dyes (λem = 520 nm in DMSO)

  • Chemical Biology: Photoaffinity probe for target identification

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